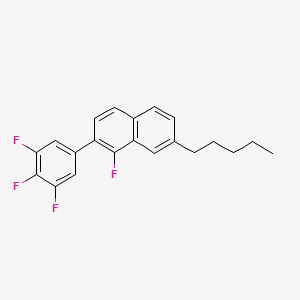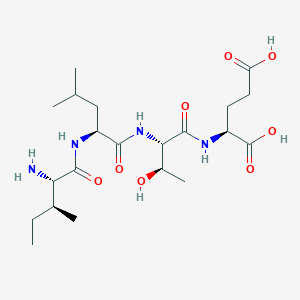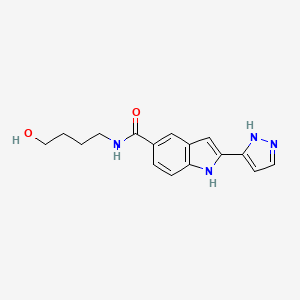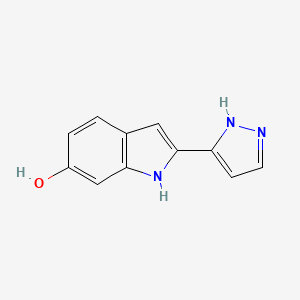
1-Fluoro-7-pentyl-2-(3,4,5-trifluorophenyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-7-pentyl-2-(3,4,5-trifluorophenyl)naphthalene is a chemical compound with the molecular formula C21H18F4. It is a derivative of naphthalene, characterized by the presence of fluoro and pentyl groups, as well as a trifluorophenyl moiety.
Méthodes De Préparation
The synthesis of 1-Fluoro-7-pentyl-2-(3,4,5-trifluorophenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-Fluoro-7-pentyl-2-(3,4,5-trifluorophenyl)naphthalene can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluoro and trifluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Fluoro-7-pentyl-2-(3,4,5-trifluorophenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving fluorinated organic molecules and their interactions with biological systems.
Industry: Used in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-Fluoro-7-pentyl-2-(3,4,5-trifluorophenyl)naphthalene exerts its effects involves interactions with specific molecular targets. The presence of fluoro and trifluorophenyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can affect molecular pathways and lead to specific biological outcomes .
Comparaison Avec Des Composés Similaires
1-Fluoro-7-pentyl-2-(3,4,5-trifluorophenyl)naphthalene can be compared with other similar compounds, such as:
1-Fluoro-2-(3,4,5-trifluorophenyl)naphthalene: Lacks the pentyl group, which can affect its chemical properties and applications.
1-Fluoro-7-pentyl-2-phenyl naphthalene:
1-Fluoro-7-pentyl-2-(3,4-difluorophenyl)naphthalene: Has fewer fluorine atoms, which can influence its chemical behavior and interactions.
Propriétés
Numéro CAS |
531527-13-6 |
|---|---|
Formule moléculaire |
C21H18F4 |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
1-fluoro-7-pentyl-2-(3,4,5-trifluorophenyl)naphthalene |
InChI |
InChI=1S/C21H18F4/c1-2-3-4-5-13-6-7-14-8-9-16(20(24)17(14)10-13)15-11-18(22)21(25)19(23)12-15/h6-12H,2-5H2,1H3 |
Clé InChI |
XRPFBAQIXZXRIZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC2=C(C=C1)C=CC(=C2F)C3=CC(=C(C(=C3)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-({2-[(3-Hydroxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213307.png)

![2-Butanol, 1-[[(1R,2S)-2-(1,1-dimethylethyl)cyclohexyl]oxy]-, (2S)-](/img/structure/B14213321.png)
![1,3-Dimethoxy-5-[(4-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B14213327.png)



![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-4-hydroxybenzamide](/img/structure/B14213349.png)
![1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14213357.png)

